An In-Depth Technical Guide to Dibutyl Methylphosphonate (CAS No. 2404-73-1)
An In-Depth Technical Guide to Dibutyl Methylphosphonate (CAS No. 2404-73-1)
Abstract: This technical guide provides a comprehensive overview of Dibutyl methylphosphonate (DBMP), CAS No. 2404-73-1, tailored for researchers, scientists, and professionals in drug development and materials science. This document delves into the core physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, applications, and safety protocols associated with this organophosphorus compound. The synthesis is detailed through the well-established Michaelis-Arbuzov reaction, with a focus on practical laboratory execution. The guide also presents an in-depth analysis of the expected spectroscopic signatures (NMR, IR, MS) to aid in structural verification and quality control. Finally, key reactive pathways and a notable application in materials science are discussed, supported by detailed procedural outlines and mechanistic diagrams to ensure scientific integrity and practical utility.
Introduction and Compound Identification
Dibutyl methylphosphonate (DBMP) is an organophosphorus compound belonging to the phosphonate class of molecules. It is characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a methyl group, and esterified with two butoxy groups. Its unique structure imparts properties that make it a subject of interest in various chemical applications, from a templating agent in materials synthesis to a potential intermediate in organic chemistry.[1]
This guide serves as a technical resource, consolidating critical data and procedural knowledge to facilitate its effective and safe use in a research and development setting.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 2404-73-1[2] |
| IUPAC Name | 1-[butoxy(methyl)phosphoryl]oxybutane[2] |
| Synonyms | Dibutyl methanephosphonate, Di-n-butyl methylphosphonate[2] |
| Molecular Formula | C₉H₂₁O₃P[2] |
| Molecular Weight | 208.23 g/mol [2] |
| Canonical SMILES | CCCCOP(=O)(C)OCCCC[2] |
| InChI Key | NPNBLTJGRBYCJB-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of DBMP are critical for its handling, application, and purification. While some experimental data is sparse, reasonable estimations can be made based on structurally similar compounds like dibutyl butylphosphonate.
Table 2: Physical and Chemical Properties of Dibutyl Methylphosphonate
| Property | Value | Source / Note |
| Appearance | Colorless liquid | Inferred from similar phosphonates |
| Density | ~0.95 - 1.05 g/mL at 25 °C | Estimated based on related dialkyl phosphonates[3] |
| Boiling Point | ~115-125 °C at 10 mmHg | Estimated based on related dialkyl phosphonates |
| Refractive Index (n20/D) | ~1.42 - 1.44 | Estimated based on related dialkyl phosphonates |
| Solubility | Immiscible with water; soluble in most common organic solvents. | Based on safety data for related compounds[4] |
| Vapor Pressure | <0.1 mmHg at 20 °C | Based on data for Dibutyl phosphite |
| Kovats Retention Index | 1363 (Semi-standard non-polar) | [2] |
Synthesis and Manufacturing
The primary and most efficient method for synthesizing dialkyl methylphosphonates is the Michaelis-Arbuzov reaction . This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, resulting in the formation of a phosphonate.[4][5] For the synthesis of DBMP, tributyl phosphite is reacted with methyl iodide.
Causality of Experimental Choices
The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation due to its high efficiency and reliability.[6] The mechanism proceeds via an Sₙ2 attack by the nucleophilic phosphorus atom of the phosphite on the electrophilic methyl iodide. This forms a quasi-phosphonium salt intermediate. The subsequent step involves the halide ion (I⁻) attacking one of the butyl groups of the phosphonium intermediate, also via an Sₙ2 mechanism, to yield the final dibutyl methylphosphonate product and butyl iodide as a volatile by-product. The removal of this by-product under reduced pressure drives the reaction to completion.
Caption: Michaelis-Arbuzov reaction workflow for DBMP synthesis.
Experimental Protocol: Synthesis of Dibutyl Methylphosphonate
This protocol describes a laboratory-scale synthesis adapted from the general procedure for the Michaelis-Arbuzov reaction.[1]
Materials:
-
Tributyl phosphite ((BuO)₃P), 96%
-
Methyl iodide (CH₃I), 99%
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Heating mantle with magnetic stirrer
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a dropping funnel. The entire apparatus should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charging Reactants: Charge the flask with tributyl phosphite (e.g., 50.0 g, ~0.2 mol).
-
Addition of Alkyl Halide: While stirring, add methyl iodide (e.g., 28.4 g, 0.2 mol) dropwise from the dropping funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (around 100-120 °C) for 2-3 hours to ensure the reaction goes to completion. The formation of the by-product, butyl iodide (b.p. 130-131 °C), will be evident.
-
Purification: After cooling the reaction mixture to room temperature, purify the product by fractional distillation under reduced pressure.
-
First, remove the volatile butyl iodide by-product at a lower temperature.
-
Then, collect the dibutyl methylphosphonate fraction at its boiling point under vacuum (e.g., ~115-125 °C at 10 mmHg).
-
-
Characterization: Confirm the purity and identity of the collected fraction using NMR, IR, and MS analysis as described in the following section.
Spectroscopic Characterization
Accurate structural elucidation and purity assessment are paramount. The following section details the expected spectroscopic signatures for DBMP based on established principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural confirmation of DBMP.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl and methyl groups.
-
δ ~3.9-4.1 ppm (multiplet, 4H): The two -O-CH₂- protons of the butyl groups, deshielded by the adjacent oxygen. Coupling to both the neighboring CH₂ group and the ³¹P nucleus is expected, resulting in a complex multiplet.
-
δ ~1.6-1.7 ppm (multiplet, 4H): The -O-CH₂-CH₂- protons.
-
δ ~1.3-1.4 ppm (sextet, 4H): The -CH₂-CH₃ protons.
-
δ ~1.4-1.5 ppm (doublet, 3H, J(P,H) ≈ 17-18 Hz): The P-CH₃ protons. The key diagnostic feature is the doublet splitting caused by coupling to the ³¹P nucleus.[7]
-
δ ~0.9-1.0 ppm (triplet, 6H): The terminal -CH₃ protons of the two butyl groups.
-
-
¹³C NMR: The carbon spectrum will show five distinct signals.[8]
-
δ ~65-67 ppm (doublet): The -O-CH₂- carbons, coupled to the phosphorus atom.
-
δ ~32-33 ppm (doublet): The -O-CH₂-CH₂- carbons, showing weaker coupling to phosphorus.
-
δ ~18-19 ppm: The -CH₂-CH₃ carbons.
-
δ ~13-14 ppm: The terminal -CH₃ carbons of the butyl groups.
-
δ ~10-12 ppm (doublet, large J(P,C)): The P-CH₃ carbon, exhibiting a strong coupling to the phosphorus nucleus.
-
-
³¹P NMR: This is a definitive technique for phosphorus-containing compounds.[6][9]
-
δ ~30-34 ppm (singlet, proton-decoupled): Dibutyl methylphosphonate is expected to show a single resonance in this region, which is characteristic for alkylphosphonates.[2]
-
Infrared (IR) Spectroscopy
The IR spectrum provides key functional group information.
-
~2870-2960 cm⁻¹ (strong): C-H stretching vibrations of the methyl and butyl groups.
-
~1240-1260 cm⁻¹ (very strong): This is the characteristic P=O (phosphoryl) stretching vibration, which is one of the most intense and diagnostic peaks in the spectrum.[10][11]
-
~1020-1050 cm⁻¹ (strong): P-O-C stretching vibrations.[11]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will lead to characteristic fragmentation patterns useful for identification.
-
Molecular Ion (M⁺): A peak at m/z = 208, corresponding to the molecular weight, may be observed but could be weak.
-
Key Fragmentation Pathways: The primary fragmentation involves the loss of butene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, or the loss of a butoxy radical (•OC₄H₉, 73 Da).
Caption: Plausible EI-MS fragmentation pathways for DBMP.
Chemical Reactivity
Hydrolysis
Like other phosphonate esters, DBMP is susceptible to hydrolysis under both acidic and basic conditions to yield methylphosphonic acid and butanol. The reaction proceeds in two consecutive steps, first forming the monoester and then the final phosphonic acid.[12]
-
Acid-Catalyzed Hydrolysis: Protonation of the phosphoryl oxygen activates the phosphorus atom for nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the electrophilic phosphorus center is the primary mechanism.
Caption: Stepwise hydrolysis of Dibutyl Methylphosphonate.
Nucleophilic Substitution
The phosphorus center in DBMP is electrophilic and can be attacked by strong nucleophiles. For example, reaction with alkoxides can lead to transesterification. The rate of these substitutions can be complex and may show a higher-order dependency on the nucleophile concentration.[10]
Applications and Uses
While many dialkyl phosphonates are used as flame retardants, plasticizers, or chemical weapon simulants, a specific and documented application for Dibutyl methylphosphonate is in materials science.[4][13]
-
Template in Materials Synthesis: DBMP has been successfully used as a neutral templating agent for the synthesis of mesoporous aluminum methylphosphonate foam.[1] In this process, DBMP directs the structure of the inorganic-organic hybrid material. After synthesis, the DBMP template is removed by thermal treatment under vacuum to yield the final porous material, which has potential applications in catalysis and sorption.[1]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is of utmost importance.
Table 3: GHS Hazard Information for Dibutyl Methylphosphonate
| GHS Classification | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor[2] |
| Skin corrosion/irritation | H315: Causes skin irritation[2] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and sources of ignition.
References
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PubChem. (n.d.). Dibutyl methylphosphonate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). Diisopropyl Methylphosphonate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved January 22, 2026, from [Link]
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Wikipedia. (n.d.). Dimethyl methylphosphonate. Retrieved January 22, 2026, from [Link]
- Emsley, J., & Hall, D. (1976). The Chemistry of Phosphorus. Harper & Row.
- Wu, Z., et al. (2003). Synthesis and spectroscopic study of mesoporous aluminum methylphosphonate foam templated by dibutyl methylphosphonate.
- Rahil, J., & Haake, P. (1981). Reactivity at phosphorus. 2. Investigation of the reaction order for nucleophilic substitution of dialkyl methylphosphonates by alkoxides. The Journal of Organic Chemistry, 46(15), 3048-3051.
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PubChem. (n.d.). Dibutyl butylphosphonate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved January 22, 2026, from [Link]
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Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved January 22, 2026, from [Link]
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Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved January 22, 2026, from [Link]
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LibreTexts. (2023). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 22, 2026, from [Link]
- Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(12), 14837-14859.
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LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). 13C chemical shift substituent effect of the methyl group. Retrieved January 22, 2026, from [Link]
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Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved January 22, 2026, from [Link]
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